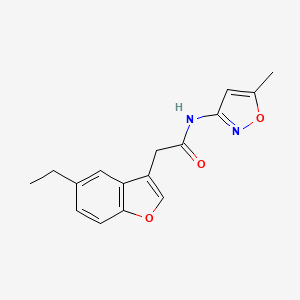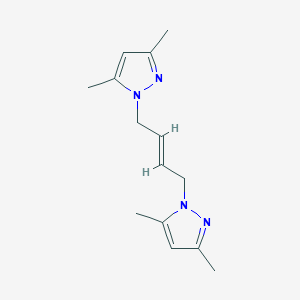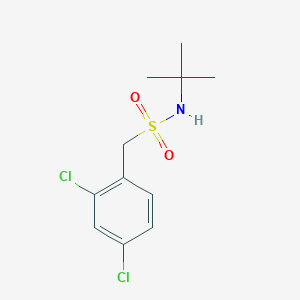![molecular formula C16H21N5OS B4836371 N-ethyl-6-methyl-2-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B4836371.png)
N-ethyl-6-methyl-2-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinamine
Overview
Description
N-ethyl-6-methyl-2-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinamine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of N-ethyl-6-methyl-2-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinamine involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. It also induces apoptosis in cancer cells by activating the caspase cascade. Furthermore, it reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes and decreasing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-ethyl-6-methyl-2-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinamine has been shown to have various biochemical and physiological effects. It exhibits potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It also has anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In addition, it has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using N-ethyl-6-methyl-2-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinamine in lab experiments include its potent anti-cancer activity, anti-inflammatory activity, and neuroprotective effects. It is also relatively easy to synthesize and has a high purity. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are many possible future directions for the study of N-ethyl-6-methyl-2-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinamine. Some of these include:
1. Further studies to determine the optimal dosage and administration route of the compound in different diseases.
2. Investigation of the potential synergistic effects of this compound with other anti-cancer or anti-inflammatory drugs.
3. Development of new derivatives of this compound with improved potency and selectivity.
4. Investigation of the potential use of this compound in combination with other therapies such as radiation or chemotherapy.
5. Investigation of the potential use of this compound in the treatment of other diseases such as Alzheimer's or Parkinson's disease.
In conclusion, N-ethyl-6-methyl-2-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinamine is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It exhibits potent anti-cancer activity, anti-inflammatory activity, and neuroprotective effects. Further studies are needed to determine its optimal dosage and administration route, as well as its potential use in combination with other therapies.
Scientific Research Applications
N-ethyl-6-methyl-2-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinamine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent anti-cancer activity by inhibiting the proliferation of cancer cells. It also has anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-3-17-14-11-12(2)18-16(19-14)21-8-6-20(7-9-21)15(22)13-5-4-10-23-13/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVXCALNCJUBOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4836297.png)




![N,N-diethyl-2-[(8-methyl-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl)thio]acetamide](/img/structure/B4836333.png)

![2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-N-(4-fluorophenyl)hydrazinecarboxamide](/img/structure/B4836338.png)
![6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4836340.png)

![3-methyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4836349.png)
![N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4836359.png)
![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-3-methoxybenzamide](/img/structure/B4836365.png)
![N-[1-(1-adamantyl)ethyl]-2-(4-chloro-3-methylphenoxy)propanamide](/img/structure/B4836379.png)